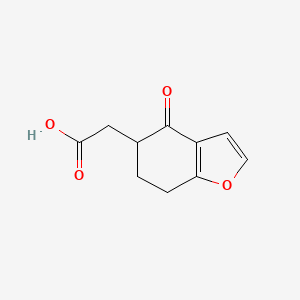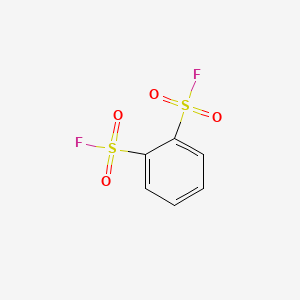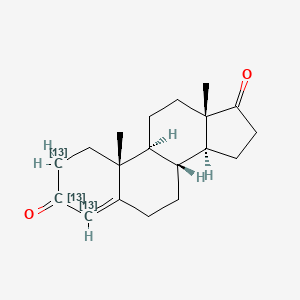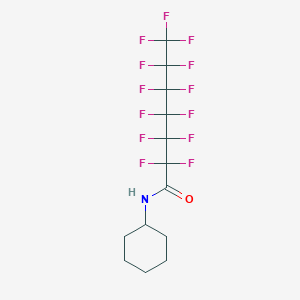
2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C10H10O4 , with a molecular weight of 194.18 g/mol.
- The compound appears as a white crystalline solid with a melting point of 120 °C .
2-(4-Oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid: , also known by its CAS number 145295-99-4, is a versatile small molecule scaffold.
Preparation Methods
- Synthetic Routes : The compound can be synthesized through a series of reactions.
- Start with resorcinol (1,3-dihydroxybenzene) and treat it with potassium hydroxide in methanol under the influence of activated nickel to obtain 3-ketocyclohex-1-enol potassium salt.
- Cyclize the potassium salt with ethyl bromoacetate under alkaline conditions, followed by acidification to yield 2-(4-oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid .
- Industrial Production : Information on large-scale industrial production methods is limited, but the compound is available as a research chemical .
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions:
- Oxidation : It may be oxidized under appropriate conditions.
- Substitution : It can participate in substitution reactions.
- Common Reagents and Conditions : Specific reagents and conditions depend on the desired transformation.
- Major Products : The products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
- Chemistry : The compound serves as a building block for the synthesis of more complex molecules.
- Biology : It may find applications in drug discovery and chemical biology.
- Medicine : Research into its potential therapeutic properties is ongoing.
- Industry : Its use in industry remains to be explored .
Mechanism of Action
- Detailed information on the mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- exploring related structures and their properties could highlight the uniqueness of 2-(4-oxo-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid.
Properties
CAS No. |
145295-99-4 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(4-oxo-6,7-dihydro-5H-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-6-1-2-8-7(10(6)13)3-4-14-8/h3-4,6H,1-2,5H2,(H,11,12) |
InChI Key |
PLMBFVOFAXJSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
![3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12053399.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12053407.png)
![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)
![Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate](/img/structure/B12053433.png)
![4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053434.png)



